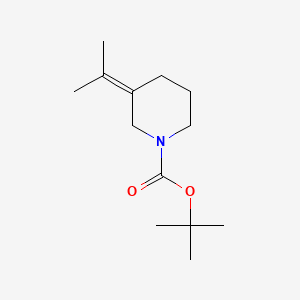
5-Bromo-6-methylbenzimidazole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-methylbenzimidazole-2-carboxylic Acid is a heterocyclic aromatic compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylbenzimidazole-2-carboxylic Acid typically involves the reaction of 5-bromo-6-methylbenzimidazole with a carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the carboxylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-methylbenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzimidazoles.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-methylbenzimidazole-2-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-methylbenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1H-benzimidazole-2-carboxylic Acid
- 6-Methyl-1H-benzimidazole-2-carboxylic Acid
- 5-Chloro-6-methylbenzimidazole-2-carboxylic Acid
Uniqueness
5-Bromo-6-methylbenzimidazole-2-carboxylic Acid is unique due to the presence of both bromine and methyl groups on the benzimidazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C9H7BrN2O2 |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
5-bromo-6-methyl-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-6-7(3-5(4)10)12-8(11-6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
RIUGKSSMUDQOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)N=C(N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B13678584.png)


![2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13678602.png)


![5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13678618.png)
![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)


![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)

![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)

